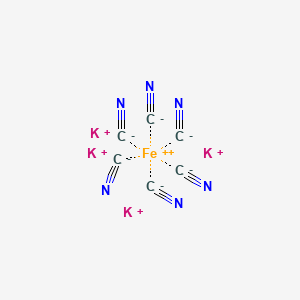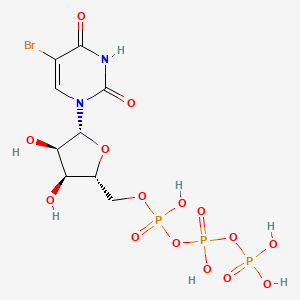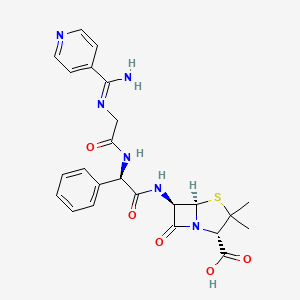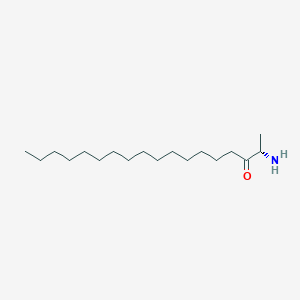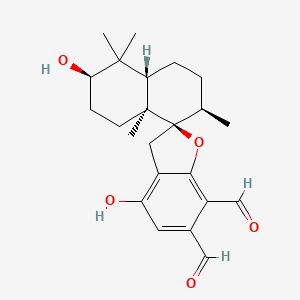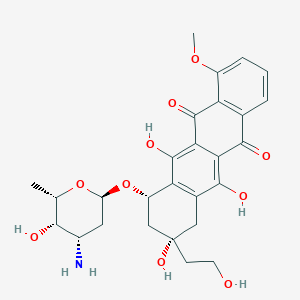
13-Deoxydoxorubicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GPX-100 is an anthracycline anticancer drug that belongs to the family of drugs called antitumor antibiotics.
Scientific Research Applications
1. Preclinical and Clinical Studies
13-Deoxydoxorubicin and its analogs have been the subject of various preclinical and clinical studies. Notably, 5-imino-13-deoxydoxorubicin (DIDOX; GPX-150) is a modified doxorubicin analog designed to prevent the formation of cardiotoxic metabolites and reactive oxygen species. This modification was intended to retain the anti-cancer activity of doxorubicin while reducing its cardiotoxicity. Clinical trials have been conducted to determine the maximum tolerated dose of GPX-150 in patients with metastatic solid tumors, revealing its potential in cancer therapy without cardiotoxicity (Holstein et al., 2015); (Hohl et al., 2013).
2. Intracellular Uptake and Cytotoxicity
Research on analogs like 4'-deoxydoxorubicin has shown differences in intracellular uptake and distribution compared to doxorubicin, suggesting distinct modes of action. This includes a greater cell uptake rate and distinct intracellular distribution, which could reflect different binding sites or mechanisms of action compared to the parent compound (Kerr et al., 1986).
3. Effects on Cardiac Gene Expression
Studies have also explored the effects of doxorubicin and its analogs like C-13 deoxydoxorubicin on cardiac gene expression. For instance, chronic administration of these compounds in rabbits showed differential effects on cardiac contractility and gene expression, particularly the ryanodine receptor gene, which plays a crucial role in cardiac function (Gambliel et al., 2002).
4. Lipophilicity and Antitumor Activity
Some derivatives, like 4'-iodo-4'-deoxydoxorubicin, are noted for their greater lipophilicity and reduced basicity, which contribute to higher cytotoxicity against certain cell lines and a broader spectrum of antitumor activity. These characteristics also lead to different administration routes and reduced cardiotoxicity in experimental settings (Barbieri et al., 1987).
5. Novel Anthracycline Glycosides
Research has also led to the discovery of new anthracycline glycosides, like 4-O-demethyl-11-deoxydoxorubicin, which exhibit antibacterial and cytotoxic activity and show promise in treating experimental tumors (Cassinelli et al., 1982).
properties
CAS RN |
628290-43-7 |
|---|---|
Molecular Formula |
C27H31NO10 |
Molecular Weight |
529.5 g/mol |
IUPAC Name |
(7S,9R)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H31NO10/c1-11-22(30)14(28)8-17(37-11)38-16-10-27(35,6-7-29)9-13-19(16)26(34)21-20(24(13)32)23(31)12-4-3-5-15(36-2)18(12)25(21)33/h3-5,11,14,16-17,22,29-30,32,34-35H,6-10,28H2,1-2H3/t11-,14-,16-,17-,22+,27-/m0/s1 |
InChI Key |
RGVRUQHYQSORBY-JIGXQNLBSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CCO)O)N)O |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CCO)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CCO)O)N)O |
Other CAS RN |
628290-43-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ammonium pertechnetate[99Tc]](/img/structure/B1242090.png)
![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(6S,7S)-2-carboxy-3-[(1-methylpyridin-1-ium-4-yl)sulfanylmethyl]-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B1242091.png)
![7-chloro-N-[(E)-(2-methylphenyl)methylideneamino]quinolin-4-amine](/img/structure/B1242094.png)
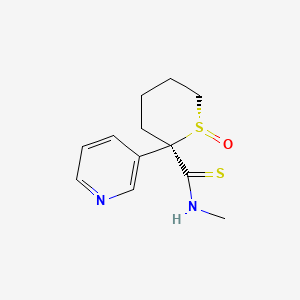
![4-amino-5-chloro-2-methoxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B1242097.png)
